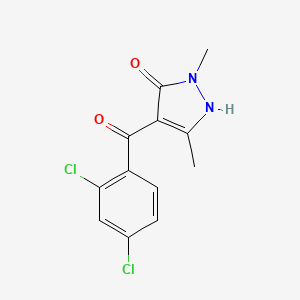
1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a dichlorobenzoyl group attached to a pyrazole ring, which is further substituted with hydroxyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1,3-dimethyl-5-hydroxypyrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The dichlorobenzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the dichlorobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-5-oxopyrazole.
Reduction: 4-(2,4-Dichlorobenzyl)-1,3-dimethyl-5-hydroxypyrazole.
Substitution: 4-(2,4-Dimethoxybenzoyl)-1,3-dimethyl-5-hydroxypyrazole.
Wissenschaftliche Forschungsanwendungen
1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to bind effectively to its targets, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-5-oxopyrazole
- 4-(2,4-Dichlorobenzyl)-1,3-dimethyl-5-hydroxypyrazole
- 4-(2,4-Dimethoxybenzoyl)-1,3-dimethyl-5-hydroxypyrazole
Uniqueness
1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE is unique due to the presence of both dichlorobenzoyl and hydroxypyrazole moieties. This combination imparts specific chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
58010-98-3 |
|---|---|
Molekularformel |
C12H10Cl2N2O2 |
Molekulargewicht |
285.12 g/mol |
IUPAC-Name |
4-(2,4-dichlorobenzoyl)-2,5-dimethyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-6-10(12(18)16(2)15-6)11(17)8-4-3-7(13)5-9(8)14/h3-5,15H,1-2H3 |
InChI-Schlüssel |
FRFLVNQIJSMVHI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Synonyme |
4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole destosyl pyrazolate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















